molecular formula C8H10N2O2S B2793712 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2195881-08-2

5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one

Cat. No.: B2793712
CAS No.: 2195881-08-2
M. Wt: 198.24
InChI Key: XOHOMCKQXGBBQP-UHFFFAOYSA-N
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Description

5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one (CAS 2195881-08-2) is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol . This molecule is a hybrid structure incorporating both pyrrolidin-2-one and 1,3-thiazole heterocycles, connected by an oxymethyl linker. The presence of these privileged heterocyclic motifs suggests significant potential for applications in medicinal chemistry and drug discovery research. Compounds featuring pyrrolidine and thiazole rings are frequently investigated for their diverse biological activities. For instance, related 2-(pyrrolidin-1-yl)thiazole frameworks have been synthesized and shown to possess interesting antibacterial and antimycobacterial properties, highlighting the potential of this structural class in developing new anti-infective agents . Furthermore, similar molecular architectures, particularly N-(1,3-thiazol-2-yl) derivatives, have been identified as modulators of biological targets such as the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is a target of interest for conditions like pain, psoriasis, and itch . Researchers can utilize this chemical as a key building block or intermediate in the synthesis of more complex molecules, or as a core structure for screening in various biological assays. This product is intended for research and laboratory use only. It is not for diagnostic or human use.

Properties

IUPAC Name

5-(1,3-thiazol-2-yloxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7-2-1-6(10-7)5-12-8-9-3-4-13-8/h3-4,6H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHOMCKQXGBBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one typically involves the formation of the thiazole ring followed by its attachment to the pyrrolidinone moiety. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde to form the thiazole ring, which is then reacted with a pyrrolidinone derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one is unique due to the combination of the thiazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one is a heterocyclic compound that integrates both thiazole and pyrrolidinone moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring linked to a pyrrolidinone, contributing to its unique biological profile. The presence of the thiazole ring is particularly noteworthy as it is associated with various pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole component can modulate enzyme activity and receptor interactions, potentially leading to:

  • Inhibition of microbial growth : The compound may disrupt essential cellular processes in bacteria and fungi.
  • Induction of apoptosis in cancer cells : It may trigger programmed cell death pathways in malignant cells.
  • Modulation of inflammatory responses : The compound could influence signaling pathways involved in inflammation.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The specific mechanisms often involve interference with cellular metabolism or structural integrity.

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation.

Research Findings and Case Studies

A compilation of relevant research findings highlights the biological activities associated with this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial effects against Staphylococcus aureus and Candida albicans with MIC values in the low micromolar range.
Study 2Showed that treatment with the compound led to a dose-dependent decrease in viability of various cancer cell lines, including breast and colon cancer cells.
Study 3Investigated the compound's ability to modulate inflammatory cytokine production in macrophages, indicating potential anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other thiazole derivatives:

CompoundStructureActivity
Compound AThiazole onlyModerate antibacterial activity
Compound BPyrrolidinone onlyLimited anticancer activity
This compoundThiazole + PyrrolidinoneBroad-spectrum antimicrobial and anticancer activity

This table illustrates that the combination of both structural motifs enhances the biological efficacy compared to single-component compounds.

Q & A

Q. What are the optimized synthetic routes for 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including condensation reactions between thiazole derivatives and pyrrolidinone precursors. Key steps may include refluxing in ethanol or DMF under controlled pH (4–7) to facilitate cyclization. Catalysts like triethylamine or acetic acid are often used to enhance reaction efficiency. Monitoring via TLC or HPLC is critical to track intermediate formation . Yields depend on solvent polarity (e.g., DMF improves solubility of aromatic intermediates) and temperature (reflux at 80–100°C minimizes by-products) .

Q. What analytical techniques are critical for purity assessment during synthesis?

  • HPLC : Quantifies impurities using reverse-phase C18 columns with UV detection at 254 nm.
  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for methylene protons adjacent to the thiazole oxygen, δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ expected for C₉H₁₂N₂O₂S: 213.0698) .
  • Elemental Analysis : Verifies C, H, N, S content within ±0.4% of theoretical values .

Q. What are the recommended protocols for assessing stability under varying pH and temperature conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Thiazole-pyrrolidinone derivatives show instability in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the thiazole ring .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C. Melting points (e.g., 150–160°C) and decomposition profiles indicate thermal resilience .

Advanced Research Questions

Q. How can NMR and mass spectrometry resolve structural ambiguities in synthesized batches?

  • 2D NMR (COSY, HSQC) : Maps coupling between the thiazole oxymethyl group (δ 4.3–4.6 ppm) and pyrrolidinone protons (δ 2.8–3.1 ppm) to confirm connectivity .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon migration during synthesis, validated via ¹³C NMR .
  • Fragmentation Patterns in MS/MS : Characterize collision-induced dissociation (CID) pathways. For example, loss of the thiazole moiety (m/z 101) confirms its presence .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The thiazole oxygen forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
  • QSAR Models : Correlate substituent electronegativity (e.g., thiazole vs. oxazole) with IC₅₀ values from enzyme inhibition assays .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor antagonism) and normalize to positive controls (e.g., IC₅₀ of reference compounds) .
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) to identify outliers caused by solvent (DMSO vs. ethanol) or incubation time variations .
  • Structural Analog Comparison : Cross-reference activity trends with derivatives (e.g., fluorobenzyl vs. methoxyethyl substituents) to isolate pharmacophore contributions .

Q. What strategies enhance selectivity for specific enzymes or receptors?

  • Bioisosteric Replacement : Substitute the pyrrolidinone ring with morpholine to reduce off-target binding to GABA receptors .
  • Protease-Sensitive Prodrugs : Introduce ester linkages cleaved by tumor-specific proteases, minimizing systemic toxicity .
  • Crystallography-Guided Design : Use X-ray structures of target-ligand complexes (e.g., PDB ID: 6T9B) to optimize steric bulk near the thiazole moiety .

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